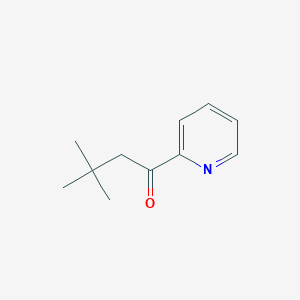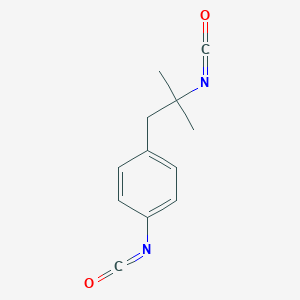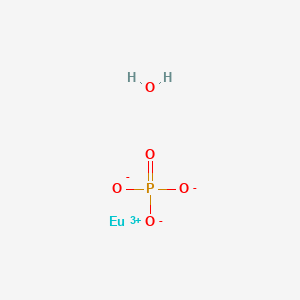
4-Aminophthalamide
Übersicht
Beschreibung
4-Aminophthalamide is a chemical compound with the molecular formula C8H6N2O2 . It is recognized from bioactive compounds and marketed drugs .
Synthesis Analysis
An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent amounts . The synthesis involves the use of fuming nitric acid and concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a phthalimide scaffold with a 4-amino substituent . The average mass of the molecule is 162.145 Da .Chemical Reactions Analysis
This compound has been used as a building block to fabricate fluorescent organic nanoparticles . It has also been covalently attached to 2′-deoxycytidine or -adenosine via a non-conjugated propargyl linker by Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a crystalline powder . Its melting point is between 289-291 °C .Wissenschaftliche Forschungsanwendungen
Fluorescence Monitoring in Hydrogels
4-Aminophthalimide (4-AP) demonstrates unique fluorescence properties when trapped in water-filled micropores of polyacrylamide (PAA) gels. This application utilizes emission spectroscopy to detect the presence of multiple microenvironments within the hydrogel, suggesting its potential in studying microstructural variations in hydrogels (Datta et al., 1997).
Studying Micellar Aggregation
4-Aminophthalimide has been used as a fluorescence probe to study the micellar aggregation of various surfactants. It helps in evaluating critical micellar concentrations and understanding the polarity of the micelle-water interface. This research highlights its role in analyzing the interactions and behaviors of surfactants (Saroja & Samanta, 1995).
Protein and Microemulsion Studies
4-Aminophthalimide derivatives, such as 4-(N-bromoacetylamino)-phthalimide, have been employed as solvation probes in protein and microemulsion studies. These derivatives help in understanding the solvation dynamics around proteins and in microemulsions, providing insights into protein-environment interactions (Mandal et al., 2002).
Electropolymerization Studies
Research on the electropolymerization of 4-Aminophthalic acid indicates its potential in forming low molecular weight polymers with high thermal stability. This application is significant in polymer science, particularly in developing materials with specific thermal and structural properties (Phillips et al., 1976).
Development of Fluorescence Probes
4-Aminophthalimide derivatives have been explored for their potential as fluorescence probes. Their solvatochromic properties make them suitable for studying dynamic protein interactions, offering a tool for probing biochemical processes with high sensitivity (Loving & Imperiali, 2008).
Exploring Excited-State Reactions
Studies have investigated the excited-state reactions of 4-Aminophthalimide in aqueous media. Understanding its photophysical behavior, including solvent-mediated proton-transfer reactions, is crucial for its application in fluorescence spectroscopy and material sciences (Khara et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-aminobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAQAGLUFPCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)






